N-(p-tolyl)-6-oxo-1-méthyl-1,6-dihydropyrimidine-5-carboxamide-2-((2-((5-éthyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoéthyl)thio)-1-méthyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

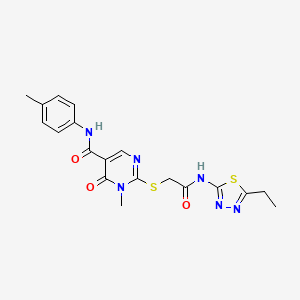

2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H20N6O3S2 and its molecular weight is 444.53. The purity is usually 95%.

BenchChem offers high-quality 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le composé que vous avez mentionné a démontré une efficacité in vitro et/ou in vivo dans divers modèles de cancer. Il interagit avec des cibles biologiques, ce qui en fait un candidat prometteur pour la thérapie du cancer .

- Les 2-amino-1,3,4-thiadiazoles substitués, y compris ceux apparentés à ce composé, présentent une activité antimicrobienne. Cela en fait des modèles précieux en chimie médicinale .

Activité Anticancéreuse

Propriétés Antimicrobiennes

En résumé, ce composé est prometteur dans la thérapie du cancer, les applications antimicrobiennes et d'autres domaines thérapeutiques. Sa structure unique et son profil pharmacologique en font un sujet intéressant pour la recherche et le développement de médicaments . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes, which may influence their absorption and distribution .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .

Activité Biologique

The compound 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide belongs to a class of molecules known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiadiazole moiety which is known for its biological significance.

- A dihydropyrimidine ring, contributing to its pharmacological properties.

The molecular formula is C16H20N4O3S with a molecular weight of approximately 364.42 g/mol.

Anticancer Properties

Research has shown that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant anticancer activity. A study evaluated several thiadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

The compound demonstrated potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, outperforming cisplatin in terms of efficacy .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of DNA synthesis : Similar to acyclovir's mechanism, it disrupts the replication process in cancer cells .

- Induction of apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiadiazole and pyrimidine rings significantly influence biological activity:

- Electron-donating groups : Such as methyl or ethyl groups enhance cytotoxicity.

- Substituent position : The position of substituents on the aromatic rings affects binding affinity and selectivity towards cancer cells.

Case Studies

Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various N-(5-substituted thiadiazoles) and assessed their anticancer activities. The results indicated that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines .

- Comparative Analysis : Another investigation compared the anticancer effects of different thiadiazole derivatives, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3S2/c1-4-15-23-24-18(30-15)22-14(26)10-29-19-20-9-13(17(28)25(19)3)16(27)21-12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3,(H,21,27)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSICRRIYIZUFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.